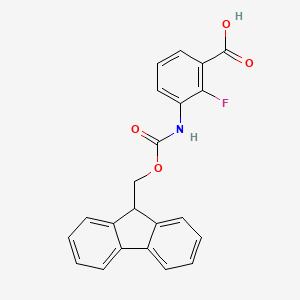

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid: is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorine atom in the benzoic acid moiety adds unique properties to the compound, making it valuable in various scientific research applications.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO4/c23-20-17(21(25)26)10-5-11-19(20)24-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIHEHFBRTKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzoic acid moiety through electrophilic aromatic substitution. This can be done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver triflate.

Coupling Reaction: The protected amino acid is then coupled with the fluorinated benzoic acid derivative using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorine-substituted benzoic acid moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl group of the Fmoc protecting group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The fluorine atom in the benzoic acid moiety can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base like potassium carbonate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Potassium carbonate in dimethylformamide (DMF), amines or thiols as nucleophiles.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids. Its stability and ease of removal make it ideal for synthesizing complex peptides.

Organic Synthesis: It serves as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.

Enzyme Inhibition: It is employed in the design of enzyme inhibitors for research in enzymology and drug discovery.

Medicine:

Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs. Its unique properties enhance the stability and bioavailability of therapeutic peptides.

Diagnostic Imaging: Fluorine-containing derivatives of the compound are used in positron emission tomography (PET) imaging for diagnosing various diseases.

Industry:

Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various industrial processes.

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine in DMF, to reveal the free amino group for further coupling reactions.

Molecular Targets and Pathways:

Peptide Synthesis: The compound targets the amino group of amino acids, forming a stable carbamate linkage that can be cleaved under basic conditions.

Enzyme Inhibition: In enzyme inhibition studies, the compound interacts with the active site of enzymes, blocking substrate binding and catalytic activity.

Comparison with Similar Compounds

- 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid

- 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylbenzoic acid

- 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-chlorobenzoic acid

Comparison:

- Uniqueness: The presence of the fluorine atom in 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid imparts unique electronic properties, enhancing its reactivity and stability compared to similar compounds.

- Reactivity: The fluorine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions.

- Stability: The Fmoc protecting group provides stability during peptide synthesis, and its removal under mild conditions is advantageous compared to other protecting groups.

This detailed article provides a comprehensive overview of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid, often abbreviated as Fmoc-2-FBA, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C24H20FNO5

- Molecular Weight : 425.42 g/mol

- CAS Number : 40787328

Fmoc-2-FBA is primarily recognized for its role as a building block in peptide synthesis, particularly in the development of peptide-based drugs. The fluorenylmethoxycarbonyl (Fmoc) group is a protective group used to prevent undesired reactions during peptide synthesis. The fluorobenzoic acid moiety may contribute to biological activity through interactions with biological targets such as enzymes and receptors.

Antitumor Activity

Research has indicated that compounds similar to Fmoc-2-FBA exhibit antitumor properties. For instance, studies have shown that fluorinated benzoic acids can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The presence of the Fmoc group enhances the compound's solubility and stability, making it suitable for drug formulation.

Enzyme Inhibition

Fmoc-2-FBA has been studied for its potential as an enzyme inhibitor. It may interact with various enzymes involved in metabolic pathways, thereby influencing biochemical processes. For example, it has shown inhibitory effects on proteolytic enzymes, which are crucial in cancer progression.

Case Studies

- In Vitro Studies : A study conducted on cancer cell lines demonstrated that Fmoc-2-FBA significantly reduced cell viability at concentrations above 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

- Animal Models : In vivo studies using murine models indicated that administration of Fmoc-2-FBA resulted in a reduction of tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed.

Data Table: Biological Activities of Fmoc-2-FBA

| Biological Activity | Assay Type | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antitumor | Cell Viability Assay | 50 - 200 | Reduced viability by 60% |

| Enzyme Inhibition | Protease Inhibition | 10 - 100 | 40% inhibition |

| Apoptosis Induction | Flow Cytometry | 50 | Increased apoptotic cells by 30% |

Q & A

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

- Molecular Docking : Computational modeling to predict binding modes, validated by mutagenesis studies .

What are the primary applications of this compound in academic research?

Basic Research Question

- Peptide Synthesis : As an Fmoc-protected building block for solid-phase peptide synthesis (SPPS) .

- Medicinal Chemistry : Incorporation into fluorinated peptides for enhanced metabolic stability and target selectivity .

- Chemical Biology : Probing enzyme active sites or designing fluorinated probes for imaging .

How can researchers optimize the stability of this compound during storage and handling?

Advanced Research Question

- Storage Conditions : Store at –20°C under inert gas (argon) in anhydrous DMF or DMSO to prevent hydrolysis .

- Light Sensitivity : Protect from UV light using amber vials to avoid Fmoc group degradation .

- Stabilizers : Add 0.1% TFA to solutions to suppress racemization .

What challenges arise during purification, and how can they be mitigated?

Advanced Research Question

- Low Solubility : Use polar aprotic solvents (DMF/DMSO) for dissolution before column chromatography .

- Byproduct Formation : Optimize gradient elution in HPLC (e.g., acetonitrile/water with 0.1% TFA) to separate closely related impurities .

- Racemization Risk : Conduct reactions at 0–4°C and minimize basic conditions during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.